molecular formula C12H26N2 B14346735 (1E)-2-Methyl-N,N'-bis(2-methylpropyl)propanimidamide CAS No. 92173-59-6

(1E)-2-Methyl-N,N'-bis(2-methylpropyl)propanimidamide

Katalognummer: B14346735
CAS-Nummer: 92173-59-6
Molekulargewicht: 198.35 g/mol
InChI-Schlüssel: DPAKFUVSMSKONH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide is an organic compound with a unique structure characterized by the presence of two isobutyl groups attached to a propanimidamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide typically involves the reaction of 2-methylpropan-1-amine with a suitable precursor such as 2-methylpropanimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The general reaction scheme is as follows:

2-Methylpropan-1-amine+2-Methylpropanimidoyl chloride(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide\text{2-Methylpropan-1-amine} + \text{2-Methylpropanimidoyl chloride} \rightarrow \text{(1E)-2-Methyl-N,N'-bis(2-methylpropyl)propanimidamide} 2-Methylpropan-1-amine+2-Methylpropanimidoyl chloride→(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide

Industrial Production Methods: On an industrial scale, the production of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidamides or other derivatives.

Wissenschaftliche Forschungsanwendungen

(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

    (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanamide: Similar structure but with an amide group instead of an imidamide group.

    (1E)-2-Methyl-N,N’-bis(2-methylpropyl)butanimidamide: Similar structure but with a butanimidamide backbone.

Uniqueness: (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide is unique due to its specific imidamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two isobutyl groups also contributes to its unique steric and electronic properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

92173-59-6

Molekularformel

C12H26N2

Molekulargewicht

198.35 g/mol

IUPAC-Name

2-methyl-N,N'-bis(2-methylpropyl)propanimidamide

InChI

InChI=1S/C12H26N2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3,(H,13,14)

InChI-Schlüssel

DPAKFUVSMSKONH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=NCC(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.